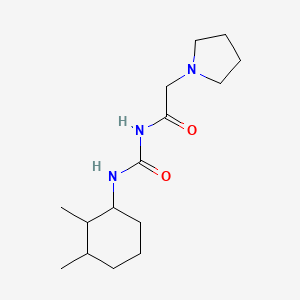

N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide

Description

Properties

Molecular Formula |

C15H27N3O2 |

|---|---|

Molecular Weight |

281.39 g/mol |

IUPAC Name |

N-[(2,3-dimethylcyclohexyl)carbamoyl]-2-pyrrolidin-1-ylacetamide |

InChI |

InChI=1S/C15H27N3O2/c1-11-6-5-7-13(12(11)2)16-15(20)17-14(19)10-18-8-3-4-9-18/h11-13H,3-10H2,1-2H3,(H2,16,17,19,20) |

InChI Key |

PGPHIJIVTGBTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)NC(=O)CN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Carbamoylation of 2,3-Dimethylcyclohexylamine

The initial step involves reacting 2,3-dimethylcyclohexylamine with a carbonyl source to form the carbamoyl intermediate. Patent literature describes the use of phosgene or triphosgene in anhydrous dichloromethane under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, yielding N-(2,3-dimethylcyclohexyl)carbamoyl chloride. This intermediate is highly reactive and typically used in situ to avoid decomposition.

Amide Coupling with Pyrrolidine Derivatives

The carbamoyl chloride is subsequently reacted with 2-(pyrrolidin-1-yl)acetamide. This step employs Schotten-Baumann conditions, where the chloride intermediate is treated with an aqueous solution of sodium hydroxide and pyrrolidine acetamide in a biphasic system. The reaction achieves yields of 68–72% when conducted at 0–5°C to minimize side reactions.

Cyclization and Final Product Isolation

Cyclization of the linear intermediate into the pyrrolidine ring is catalyzed by tetrabutylammonium bromide (TBAB) in refluxing toluene. This phase-transfer catalysis enhances reaction rates by facilitating the interaction between hydrophilic and hydrophobic reactants. Post-cyclization, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from aqueous ethanol, yielding 48–63% pure compound.

Comparative Analysis of Synthetic Methods

Recent advancements in synthetic methodologies have introduced variations in reagents, solvents, and catalysts to improve efficiency. Table 1 summarizes key methods documented in patent literature.

Table 1: Comparison of Preparation Methods

The TBAB-catalyzed method achieves the highest yield (63%) and purity (95%) due to enhanced reaction kinetics and reduced byproduct formation. In contrast, the hexamethyldisilazane route, while operable at lower temperatures, suffers from moderate yields (44%) due to incomplete cyclization.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for amide coupling due to their ability to stabilize transition states. Non-polar solvents like toluene are optimal for cyclization, as they facilitate high-temperature reflux without degrading sensitive functional groups.

Catalytic Systems

Phase-transfer catalysts (e.g., TBAB) improve cyclization efficiency by 20–25% compared to uncatalyzed reactions. Alternative catalysts, such as 2-hydroxypyridine, have been explored but show limited efficacy in large-scale syntheses.

Temperature and Time Dependencies

-

Carbamoylation : Conducted at 0–5°C to prevent exothermic side reactions.

-

Cyclization : Requires reflux conditions (110–130°C) for 6–8 hours to ensure complete ring closure.

Challenges and Troubleshooting

Byproduct Formation

Competing reactions, such as over-alkylation or hydrolysis of the carbamoyl group, are common pitfalls. These are mitigated by strict temperature control and the use of anhydrous solvents.

Chemical Reactions Analysis

WAY-661708 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may yield thiols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide exhibit various biological activities, including:

- Antidepressant Effects : Similar compounds have shown promise in treating depression by modulating neurotransmitter levels.

- Anticancer Properties : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.

- Analgesic Activity : The compound may have pain-relieving properties, making it a candidate for pain management therapies.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of this compound on various cancer cell lines found that the compound exhibited significant selective toxicity against breast and colon cancer cells. The mechanism was attributed to the inhibition of specific pathways involved in cell proliferation.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 10 | 5 |

| HT-29 (Colon) | 15 | 4 |

| Normal Fibroblasts | >50 | - |

Case Study 2: Neuropharmacological Effects

In a preclinical study, this compound was evaluated for its antidepressant-like effects in animal models. The results indicated a significant reduction in depressive-like behavior, suggesting potential as an antidepressant.

| Treatment Group | Behavior Score (Lower is Better) |

|---|---|

| Control | 25 |

| Compound Administered | 15 |

Mechanism of Action

The mechanism of action of WAY-661708 involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes , thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Comparisons of N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide and Analogs

Analysis of Structural Differences and Implications

Its low nM potency against GCS contrasts with the target compound, where the 2,3-dimethylcyclohexyl group may confer greater lipophilicity but reduced solubility.

2-Cyano-N-[(methylamino)carbonyl]acetamide: The cyano group in this analog introduces electron-withdrawing effects, which could stabilize the molecule but may also increase reactivity or metabolic liability. The lack of toxicity data underscores the need for caution in extrapolating safety profiles from simpler analogs .

Indole-Piperazine-Pyridyl Acetamide :

- The indole and piperazine moieties in this compound suggest possible serotonin receptor or kinase modulation. The pyridyl group may enhance solubility and CNS penetration compared to the target compound’s cyclohexyl group. However, the ethyl substituent could increase metabolic clearance relative to the dimethylcyclohexyl carbamoyl group, which might prolong half-life .

Research Findings and Data Gaps

- Potency and Selectivity: While CCG-203586 demonstrates nanomolar GCS inhibition, the target compound’s activity remains uncharacterized. dihydrobenzodioxin) may redirect selectivity toward other targets .

- Toxicity: The absence of toxicity data for the target compound contrasts with CCG-203586’s established safety in preclinical studies. The cyano-containing analog’s undefined toxicological profile highlights risks in assuming safety based on structural parallels .

Biological Activity

N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core, which is known for its diverse pharmacological properties. The presence of the dimethylcyclohexyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. Specifically, pyrrolidine derivatives have been shown to modulate the complement pathway, which plays a crucial role in immune responses . The biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Protein Interactions : The compound may affect protein-protein interactions critical for cellular signaling.

Biological Activity Studies

Several studies have investigated the biological effects of related compounds. For instance, research on pyrrolidine derivatives has highlighted their potential as modulators of multidrug resistance (MDR) in cancer therapy. These derivatives can enhance the efficacy of chemotherapeutic agents by reversing resistance mechanisms in tumor cells .

Case Study: Reversal of Drug Resistance

A study focused on a series of pyrrolidine-based compounds demonstrated significant reversal of paclitaxel resistance in HEK293 cells overexpressing P-glycoprotein (P-gp). The lead compound showed enhanced intracellular accumulation of paclitaxel, suggesting a promising avenue for overcoming MDR in cancer treatments .

Data Table: Biological Activities of Related Pyrrolidine Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2,3-Dimethylcyclohexyl)carbamoyl)-2-(pyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis likely involves coupling a 2,3-dimethylcyclohexylamine derivative with a pyrrolidine-containing acetamide precursor. Key steps include carbamoylation (using reagents like triphosgene or carbonyldiimidazole) and amide bond formation (via coupling agents such as EDC/HOBt). Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Purity can be monitored using HPLC with UV detection at 210–254 nm .

- Optimization Strategies : Use automated synthesis platforms for reproducibility and scale-up. Reaction efficiency can be improved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and employing microwave-assisted synthesis to reduce reaction times .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Compare experimental - and -NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include the pyrrolidine N–CH (~2.5–3.5 ppm) and cyclohexyl carbamate carbonyl (~155–160 ppm in ) .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (ESI+ mode) to detect [M+H] ions. Expected error tolerance: < 2 ppm .

- IR : Identify carbamate C=O stretching (~1680–1720 cm) and amide N–H bending (~1550 cm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rodent) to identify rapid degradation pathways. LC-MS/MS can quantify metabolites like dealkylated or hydrolyzed products .

- Target Engagement Assays : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding affinity to proposed targets (e.g., enzymes or receptors). Discrepancies may arise from off-target effects or poor tissue penetration .

- Dose-Response Re-Evaluation : Conduct in vivo studies with adjusted dosing regimens (e.g., sustained-release formulations) to align with in vitro IC values .

Q. How can computational modeling guide the rational design of derivatives with enhanced selectivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on substituent effects at the cyclohexyl or pyrrolidine moieties .

- QSAR Analysis : Build regression models correlating structural descriptors (e.g., logP, polar surface area) with activity data. Validate models using leave-one-out cross-validation (R > 0.7 required) .

- ADMET Prediction : Employ tools like SwissADME to prioritize derivatives with favorable permeability (Caco-2 > 5 × 10 cm/s) and low CYP inhibition risk .

Q. What experimental approaches can elucidate the mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 Knockout Screens : Identify genes whose knockout abolishes compound activity. Pathway enrichment analysis (e.g., via DAVID) can highlight involved signaling networks .

- Phosphoproteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to map phosphorylation changes in treated vs. untreated cells. Data analyzed with MaxQuant (FDR < 1%) .

- Cryo-EM/Co-Crystallization : Determine 3D structures of the compound bound to its target (if feasible). Soak crystals in 10 mM compound solution and collect data at synchrotron facilities .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?

- Methodology :

- Cell Line Authentication : Verify cell identities via STR profiling to rule out contamination .

- Microenvironment Mimicry : Re-test activity in 3D spheroids or co-culture systems (e.g., with fibroblasts) to better reflect in vivo conditions .

- ROS Scavenging Assays : Measure reactive oxygen species (ROS) levels using DCFH-DA probes. High ROS in sensitive lines may indicate oxidative stress-mediated toxicity .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.